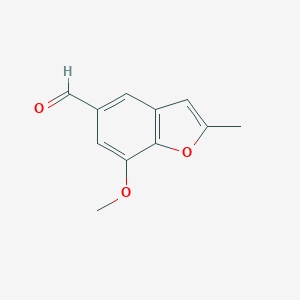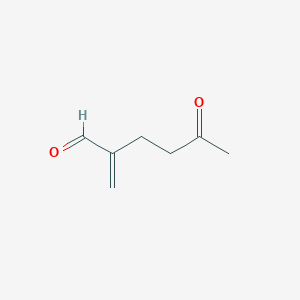
(R)-3-氨基-1,2-丙二醇
描述
(R)-3-Amino-1,2-propanediol is a compound that has been studied in various contexts due to its potential applications in chemical synthesis and as a building block for more complex molecules. The optical resolution of its racemic mixture has been successfully carried out, indicating the possibility of obtaining this compound in its optically pure form, which is crucial for the synthesis of enantiomerically pure products .
Synthesis Analysis
The synthesis of (R)-3-Amino-1,2-propanediol can be achieved through the reaction of 3-chloro-1,2-propanediol with ammonia. This reaction takes place in aqueous solutions and has been observed in the context of protein hydrolysates, where 3-chloro-1,2-propanediol can arise from the interaction of hydrochloric acid with lipids. The main reaction product in such a scenario is 3-amino-1,2-propanediol, alongside smaller amounts of glycerol .
Molecular Structure Analysis
The molecular structure of (R)-3-Amino-1,2-propanediol has not been explicitly detailed in the provided papers. However, the optical resolution of related compounds, such as (RS)-mercaptosuccinic acid, has been achieved using similar amino alcohols, which suggests that the molecular structure of (R)-3-Amino-1,2-propanediol could be analyzed and manipulated for the synthesis of various stereoisomers of related compounds .
Chemical Reactions Analysis
The chemical behavior of (R)-3-Amino-1,2-propanediol in reactions is not directly discussed in the provided papers. However, its formation as a reaction product in the presence of ammonia suggests that it could participate in nucleophilic substitution reactions. Additionally, its role as a building block for the synthesis of stereoisomers of other compounds implies that it can undergo condensation reactions to form more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Amino-1,2-propanediol are not extensively covered in the provided papers. However, the fact that it can be resolved optically and identified in commercially available seasonings indicates that it has distinct physical properties that allow for its separation and detection. Its presence in concentrations of 30 mg kg^-1 in hydrolyzed vegetable protein also suggests that it has a certain level of stability under commercial processing conditions .
科学研究应用
免疫抑制剂的开发:与 2-氨基-1,3-丙二醇相关的化合物已被发现可用作免疫抑制剂,特别是在器官或骨髓移植中以及预防自身免疫性疾病 (후지따 等,1993)。
用于化学生产的代谢工程:研究重点关注使用基因工程的大肠杆菌从葡萄糖中生产对映体纯的 R-1,2-丙二醇,突出了从可再生资源可持续生产这种化学物质的潜力 (Altaras & Cameron,1999)。
化学合成研究:涉及 1-苯基-1-氨基-2, 3-丙二醇及其衍生物合成的研究说明了该化合物在推进合成化学中的作用 (SuamiTetsuo 等,1956)。
吸附研究:用 3-氨基-1,2-丙二醇功能化的硅胶已用于研究铜离子的吸附特性,为环境和工业应用提供了见解 (Dong 等,2018)。
生物技术生产的进步:已经开发出基因工程菌株,用于有效地生物合成 1,3-丙二醇(1,2-丙二醇的衍生物),表明其在生产有商业价值的产品中的重要性 (Yang 等,2018)。
化学中的酶促拆分:通过催化的水解或酰化反应对 3-氨基-1,2-丙二醇衍生物进行酶促拆分,说明了该化合物在化学合成和药物研究中的重要性 (Mbappé & Sicsic,1993)。
食品科学应用:研究已在市售调味料中发现了 3-氨基-1,2-丙二醇,表明其在食品中的存在和潜在影响 (Veĺišek 等,1991)。
属性
IUPAC Name |
(2R)-3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66211-46-9 | |
| Record name | (2R)-3-aminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (R)-3-Amino-1,2-propanediol be used to modify the surface properties of materials?
A: (R)-3-Amino-1,2-propanediol can be employed as a surface modifier for materials like thin-film composite nanofiltration membranes. [] This modification enhances the material's antifouling properties. [] The process involves functionalizing the membrane surface with (R)-3-Amino-1,2-propanediol, leading to changes in its physicochemical and morphological properties, ultimately resulting in improved performance regarding productivity, rejection, and fouling behavior. []
Q2: Can (R)-3-Amino-1,2-propanediol be used in bioconjugation strategies?
A: Yes, (R)-3-Amino-1,2-propanediol can act as a linker for attaching molecules to biomolecules like DNA. [] For instance, it can link the Nile Blue chromophore to DNA oligonucleotides via "click" chemistry. [] This specific application involves synthesizing oligonucleotides with an alkyne group, which then reacts with an azide-modified Nile Blue, using (R)-3-Amino-1,2-propanediol as the connecting bridge. [] This strategy allows for the incorporation of chromophores into DNA, enabling studies on DNA structure and interactions. []
Q3: Does the chirality of 3-Amino-1,2-propanediol impact its function in DNA bioconjugation?
A: Studies comparing (R)-3-Amino-1,2-propanediol and its enantiomer, (S)-3-Amino-1,2-propanediol, as linkers for attaching Nile Blue to DNA revealed minimal differences in their effects. [] Both enantiomers allowed for efficient chromophore incorporation and similar interactions with adjacent base pairs within the DNA duplex. [] This suggests that the chirality of the linker might not significantly influence the properties of the modified DNA in this specific context. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)





![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)




